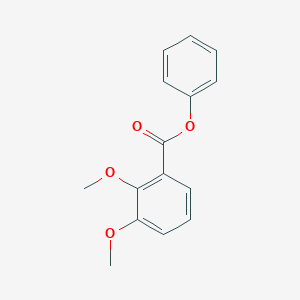

Phenyl 2,3-dimethoxybenzoate

Description

Phenyl 2,3-dimethoxybenzoate is an aromatic ester derived from 2,3-dimethoxybenzoic acid and phenol. The phenyl variant likely shares structural similarities, with methoxy groups at the 2- and 3-positions of the benzene ring influencing its electronic and steric properties. Such esters are of interest in coordination chemistry, catalysis, and materials science due to their electron-donating substituents and ability to form stable metal complexes .

Properties

IUPAC Name |

phenyl 2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-13-10-6-9-12(14(13)18-2)15(16)19-11-7-4-3-5-8-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMMYAMKVNRSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Isomers: 2,3-, 3,5-, and 2,6-Dimethoxybenzoates

The position of methoxy groups on the benzene ring critically affects physicochemical properties. Key comparisons are derived from studies on Cu(II) dimethoxybenzoates:

Solubility in Water

- 3,5-Dimethoxybenzoate : Least soluble (order of 10⁻⁵ mol·dm⁻³).

- 2,3-Dimethoxybenzoate : Intermediate solubility (10⁻⁴–10⁻³ mol·dm⁻³).

- 2,6-Dimethoxybenzoate : Most soluble (up to 10⁻² mol·dm⁻³) .

Explanation : The solubility trend (3,5- < 2,3- < 2,6-) arises from competing electronic effects. Methoxy groups in the 3,5-positions exert strong inductive electron-withdrawing effects, reducing carboxylate electron density and hydration capacity. In contrast, 2,6-substituents create steric hindrance, weakening intermolecular interactions and enhancing solubility .

Magnetic Properties

Cu(II) dimethoxybenzoates form dimeric structures with antiferromagnetic interactions. Effective magnetic moments (µeff) at room temperature differ:

Explanation : Higher µeff in 3,5-dimethoxybenzoate indicates weaker antiferromagnetic coupling due to reduced electron density on carboxylate oxygens, leading to less orbital overlap between Cu(II) centers. In 2,3- and 2,6-isomers, stronger metal-oxygen bonds enhance orbital overlap, lowering µeff .

Thermal Decomposition

Dehydration and decomposition pathways vary:

- 2,3-Dimethoxybenzoate :

CuL₂·2H₂O → CuL₂·H₂O → CuL₂ → CuO - 3,5-Dimethoxybenzoate :

CuL₂·2H₂O → CuL₂∑ → CuO - 2,6-Dimethoxybenzoate :

CuL₂·H₂O → CuL₂∑ → CuO .

Explanation : The 3,5-isomer retains water in the inner coordination sphere, requiring higher dehydration temperatures. Steric effects in 2,6- and 2,3-isomers facilitate earlier water loss .

Comparison with Other Benzoate Esters

Phenyl Benzoate (CAS 93-99-2)

- Structure : Lacks methoxy groups.

- Properties : Lower polarity and solubility compared to dimethoxy derivatives. Used as a plasticizer and fragrance component .

Substituted Phenyl Benzoates

- Phenyl 3-(Dimethylamino)benzoate (CAS 929109-50-2): The dimethylamino group enhances electron density, increasing reactivity in nucleophilic substitutions compared to methoxy-substituted analogs .

- Ethyl 2,3-Dimethoxybenzoate : Shares electronic features with the phenyl variant but exhibits lower molecular weight (241.28 vs. ~272.3 estimated for phenyl ester) and differing solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.